Product packaging for 3-Hydroxy Deferasirox(Cat. No.:)

3-Hydroxy Deferasirox

Cat. No.: B13421359
M. Wt: 389.4 g/mol
InChI Key: QFPKPGGFQPKEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Deferasirox Metabolism in Drug Discovery and Development Research

Deferasirox is primarily metabolized in the liver. researchgate.net The main metabolic pathway is glucuronidation, a phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, facilitating its excretion. drugbank.com This process is mainly mediated by the UGT1A1 and, to a lesser extent, the UGT1A3 enzymes. researchgate.netpreprints.org The resulting glucuronide conjugates are then primarily eliminated through biliary excretion in the feces. drugbank.com

A minor but significant metabolic route for Deferasirox is oxidative metabolism, which accounts for approximately 8% of its transformation in humans. drugbank.com This pathway is catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. researchgate.net Specifically, CYP1A2 and CYP3A4 have been identified as the dominant enzymes in the metabolic activation of Deferasirox. nih.gov Research in rat liver microsomes has identified two primary hydroxylated metabolites: 5-hydroxy Deferasirox and 5'-hydroxy Deferasirox. nih.govacs.org Another hydroxylated metabolite, 3-Hydroxy Deferasirox, has also been noted in scientific literature. researchgate.net

The metabolic pathways of Deferasirox are summarized in the table below:

Metabolic Pathway Enzymes Involved Resulting Metabolites Significance
Glucuronidation UGT1A1, UGT1A3 researchgate.netpreprints.orgGlucuronide conjugatesMajor pathway for elimination drugbank.com
Oxidative Metabolism CYP1A2, CYP3A4 nih.govHydroxylated derivatives (e.g., 5-OH Deferasirox, 5'-OH Deferasirox, this compound)Minor pathway, potential for reactive metabolite formation researchgate.netnih.govacs.orgresearchgate.net

Significance of Hydroxylated Metabolites in Drug Disposition Studies

The study of hydroxylated metabolites is a critical aspect of drug disposition research for several reasons. These metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. For instance, the activation of the "pro-drug" cyclophosphamide (B585) to its active form, 4-hydroxy-cyclophosphamide, is a classic example of a hydroxylated metabolite being the primary therapeutic agent. researchgate.net

Furthermore, hydroxylated metabolites can sometimes be converted into reactive intermediates that may lead to toxicity. nih.govacs.org The investigation into the hydroxylated metabolites of drugs like carbamazepine (B1668303) and phenytoin (B1677684) is driven by the hypothesis that their bioactivation to reactive species could be responsible for idiosyncratic drug reactions. drugbank.com Therefore, characterizing the formation, further metabolism, and potential reactivity of hydroxylated metabolites is essential for a comprehensive understanding of a drug's safety profile.

Rationale for Investigating this compound as a Specific Derivative

The specific investigation of this compound, alongside other hydroxylated derivatives, is rooted in the broader need to fully characterize all metabolic products of Deferasirox. While research has more prominently featured the 5-OH and 5'-OH isomers, the potential existence and role of the 3-hydroxy isomer warrant scientific attention. nih.govacs.org

A primary driver for this investigation is the potential for these hydroxylated metabolites to be involved in the hepatotoxicity observed in some patients treated with Deferasirox. nih.govacs.org Studies have explored the metabolic activation of Deferasirox and found that its hydroxylated metabolites can be further metabolized to reactive quinone-type intermediates. acs.org These reactive species can covalently bind to cellular macromolecules like proteins, a mechanism often implicated in drug-induced liver injury. The formation of glutathione (B108866) (GSH) conjugates of these reactive metabolites in vitro provides evidence for their generation. nih.govacs.org

Therefore, the rationale for investigating this compound can be summarized as follows:

Complete Metabolic Profiling: To achieve a comprehensive understanding of all pathways involved in Deferasirox metabolism.

Assessment of Pharmacological Activity: To determine if this specific metabolite contributes to the therapeutic effect of Deferasirox.

Investigation of Potential Toxicity: To explore its potential role in the formation of reactive metabolites and subsequent contribution to hepatotoxicity. nih.govacs.org

While direct and extensive research specifically on the synthesis and pharmacological activity of this compound is not as widely published as for its isomers, its importance lies within the collective investigation of all hydroxylated metabolites to ensure a complete picture of Deferasirox's disposition and safety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O5 B13421359 3-Hydroxy Deferasirox

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

4-[3-(2,3-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O5/c25-16-6-2-1-4-14(16)20-22-19(15-5-3-7-17(26)18(15)27)23-24(20)13-10-8-12(9-11-13)21(28)29/h1-11,25-27H,(H,28,29)

InChI Key

QFPKPGGFQPKEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C(=CC=C4)O)O)O

Origin of Product

United States

Synthetic Strategies for 3 Hydroxy Deferasirox

De Novo Synthetic Routes for Selectively Hydroxylated Deferasirox Derivatives

A de novo synthetic approach to 3-Hydroxy Deferasirox involves the construction of the entire molecular framework from simpler, readily available starting materials, with the hydroxyl group being incorporated at a strategic point in the synthetic sequence. This method offers precise control over the position of the hydroxylation.

One plausible de novo route would commence with a substituted salicylic (B10762653) acid derivative, wherein the hydroxyl group at the 3-position is already present, albeit in a protected form to prevent unwanted side reactions. The general synthetic scheme for Deferasirox itself involves the condensation of two key intermediates: 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and 4-hydrazinobenzoic acid. google.comgoogle.com

To adapt this for the synthesis of this compound, a modified benzoxazinone (B8607429) intermediate would be required. The synthesis could begin with 2,3-dihydroxybenzoic acid. The hydroxyl groups would be differentially protected to allow for selective reaction. For instance, the more acidic carboxyl group and the 2-hydroxy group could be protected, leaving the 3-hydroxy group available for subsequent reactions or protected with a different protecting group that can be selectively removed.

Table 1: Potential Starting Materials and Intermediates for De Novo Synthesis

CompoundRole in Synthesis
2,3-Dihydroxybenzoic AcidStarting material for the hydroxylated phenyl ring
SalicylamideBuilding block for the non-hydroxylated phenyl ring
4-Hydrazinobenzoic AcidSource of the benzoic acid moiety and triazole nitrogen
Protecting Group Reagents (e.g., TBDMSCl, MOMCl)To selectively protect hydroxyl and carboxyl groups
Coupling Agents (e.g., DCC, EDC)To facilitate amide bond formation

Functional Group Transformations for Hydroxylation on Deferasirox Scaffolds

An alternative to de novo synthesis is the direct hydroxylation of the pre-existing Deferasirox molecule. This approach, known as late-stage functionalization, is often more atom-economical but requires highly selective reagents to target the desired position on the aromatic ring.

The Deferasirox molecule contains multiple aromatic C-H bonds, making regioselective hydroxylation a significant challenge. However, directed C-H activation strategies can be employed. The existing hydroxyl groups on the Deferasirox scaffold can act as directing groups, guiding the hydroxylation to an ortho position. For the synthesis of this compound, this would involve directing the hydroxylation to the C-3 position of one of the 2-hydroxyphenyl rings.

Various transition-metal-catalyzed C-H hydroxylation reactions have been developed for complex molecules. Catalysts based on palladium, rhodium, or copper, in conjunction with specific ligands and oxidants, can facilitate the direct conversion of a C-H bond to a C-OH group. The choice of catalyst and reaction conditions is crucial to achieve the desired regioselectivity and avoid over-oxidation or side reactions. While the direct hydroxylation of Deferasirox to its 3-hydroxy metabolite has not been explicitly detailed in publicly available literature, the principles of directed C-H functionalization are well-established and represent a viable synthetic strategy.

Chemo-Enzymatic Approaches to Site-Specific Hydroxylation

Chemo-enzymatic synthesis offers a powerful and highly selective method for the hydroxylation of complex molecules like Deferasirox. This approach utilizes enzymes, particularly cytochrome P450 monooxygenases, which are nature's catalysts for a wide range of oxidation reactions, including the hydroxylation of aromatic compounds. nih.govnih.gov

In humans, the metabolism of Deferasirox to its hydroxylated metabolites is primarily mediated by cytochrome P450 enzymes. researchgate.net This natural process can be harnessed in a laboratory setting through biotransformation. This involves incubating Deferasirox with a microbial source known to express suitable cytochrome P450 enzymes. mdpi.comhud.ac.uk Certain bacterial or fungal strains can be engineered to overexpress specific P450 enzymes, enhancing the efficiency and selectivity of the hydroxylation reaction.

The key advantage of this method is the exceptional regioselectivity and stereoselectivity often exhibited by enzymes, which can be difficult to achieve with traditional chemical methods. The reaction is typically carried out under mild conditions in aqueous media, making it an environmentally friendly approach.

Table 2: Comparison of

StrategyAdvantagesDisadvantages
De Novo SynthesisHigh regioselectivity, allows for isotopic labelingLonger synthetic route, may require complex protecting group chemistry
Functional Group TransformationShorter synthetic route, atom-economicalPotential for low regioselectivity, harsh reaction conditions may be required
Chemo-Enzymatic ApproachHigh regioselectivity and stereoselectivity, mild reaction conditionsRequires specialized enzymes and fermentation technology, substrate scope may be limited

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis of this compound, regardless of the method employed, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The introduction of a hydroxyl group increases the polarity of the molecule compared to Deferasirox, a property that can be exploited in the purification process.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of polar compounds like this compound. nih.govacgpubs.org A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be suitable for separating this compound from the less polar Deferasirox and other non-polar impurities. The separation can be monitored using a UV detector, and fractions containing the pure product can be collected.

Crystallization is another effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization. A solvent system in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Given the phenolic nature of the compound, polar solvents such as ethanol, methanol, or mixtures with water are likely to be effective. The slow cooling of a saturated solution can induce the formation of high-purity crystals. The presence of the additional hydroxyl group may influence the crystal packing and solubility compared to Deferasirox. mdpi.comnih.gov

Solid-phase extraction (SPE) can be used as a preliminary purification step to remove major impurities before final purification by HPLC or crystallization. A reversed-phase SPE cartridge could be used to bind Deferasirox and its hydroxylated metabolite, while highly polar impurities are washed away. Subsequent elution with a solvent of appropriate polarity can then selectively recover the desired product.

The purity of the isolated this compound would be confirmed using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to verify its chemical structure and identity. nih.gov

Biochemical Pathways of 3 Hydroxy Deferasirox Formation

Enzymatic Biotransformation Mechanisms of Deferasirox Leading to Hydroxylation

The biotransformation of Deferasirox involves both Phase I and Phase II metabolic reactions. nih.govnih.gov Glucuronidation, a Phase II reaction, is the principal metabolic pathway for Deferasirox, leading to subsequent biliary excretion. tga.gov.aunih.govfda.goveuropa.eu

However, a minor portion of Deferasirox undergoes Phase I oxidative metabolism, specifically hydroxylation, which is catalyzed by CYP450 enzymes. tga.gov.autga.gov.aunih.gov This oxidative pathway accounts for approximately 8% of Deferasirox metabolism in humans. drugbank.comtga.gov.autga.gov.aunih.govfda.gov The hydroxylation reactions result in the formation of metabolites such as 5-hydroxy (OH) Deferasirox and 5'-OH Deferasirox. nih.govresearchgate.netdrugbank.com These reactions introduce a hydroxyl group onto the phenyl rings of the Deferasirox molecule. nih.govnih.gov

Identification of Specific Cytochrome P450 Isoforms Involved in Deferasirox Hydroxylation

Specific isoforms of the Cytochrome P450 enzyme superfamily have been identified as being responsible for the hydroxylation of Deferasirox. In vitro investigations have pointed to the primary role of CYP1A1 and CYP1A2 in the oxidative metabolism of this compound. researchgate.net Further studies in humans have specified that the formation of the 5-hydroxy (OH) Deferasirox metabolite (M1) is presumably catalyzed by CYP1A, while the 5'-OH Deferasirox metabolite (M4) is formed by CYP2D6. nih.govresearchgate.netdrugbank.com More recent in vitro research using rat liver microsomes has also implicated CYP1A2 and CYP3A4 as the dominant enzymes in the metabolic activation and hydroxylation of Deferasirox. nih.govresearchgate.net

CYP450 IsoformMetabolite FormedSource
CYP1A (presumably CYP1A1/CYP1A2)5-hydroxy Deferasirox (M1) nih.govresearchgate.netdrugbank.com
CYP2D65'-OH Deferasirox (M4) nih.govresearchgate.netdrugbank.com
CYP3A4Hydroxylated Metabolites nih.govresearchgate.net

In Vitro Metabolic Stability Studies of Deferasirox and Hydroxylated Analogues in Hepatic Systems

In vitro metabolic stability studies are essential for understanding the susceptibility of a compound to biotransformation. if-pan.krakow.plsrce.hr For Deferasirox, these studies are typically conducted using hepatic systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs. nih.govsrce.hr

Studies involving the incubation of Deferasirox with rat liver microsomes have successfully identified the formation of two hydroxylated metabolites, 5-OH and 5'-OH Deferasirox. nih.govresearchgate.net These in vitro systems allow for the determination of key pharmacokinetic parameters like intrinsic clearance and half-life, which help in predicting the in vivo behavior of the drug. if-pan.krakow.plsrce.hr One in vitro study also demonstrated that the presence of hydroxyurea (B1673989) did not inhibit the metabolism of Deferasirox. tga.gov.autga.gov.au

In Vitro SystemKey FindingsSource
Rat Liver MicrosomesIdentification of 5-OH and 5'-OH Deferasirox metabolites. nih.govresearchgate.net
In Vitro StudyNo inhibition of Deferasirox metabolism by hydroxyurea was observed. tga.gov.autga.gov.au

Role of Other Oxidative Enzymes in 3-Hydroxy Deferasirox Formation

The available scientific literature predominantly attributes the oxidative metabolism of Deferasirox, specifically its hydroxylation, to the Cytochrome P450 enzyme system. nih.govnih.govresearchgate.net While other oxidative enzymes exist within the liver, current research findings have primarily focused on and identified CYPs as the key catalysts for the formation of this compound and other hydroxylated metabolites. drugbank.comtga.gov.autga.gov.au

Comparative Analysis of Hydroxylation Pathways Across Different Biological Systems

Comparative studies of Deferasirox metabolism have revealed both similarities and differences across species. In both humans and rats, hydroxylation is a recognized, albeit minor, metabolic pathway. nih.govnih.gov

In Humans: Oxidative metabolism by CYP enzymes accounts for about 8% of the total metabolism. drugbank.comtga.gov.autga.gov.au Specific isoforms identified are CYP1A for the formation of 5-hydroxy Deferasirox and CYP2D6 for 5'-OH Deferasirox. nih.govdrugbank.com

In Rats: In vitro studies using rat liver microsomes have also confirmed the formation of hydroxylated metabolites. nih.govresearchgate.net Research on the disposition of Deferasirox in rats identified cytochrome P450-catalyzed hydroxylations as a metabolic pathway, alongside glucuronidation. nih.gov These studies also identified CYP1A2 and CYP3A4 as the main enzymes involved in the metabolic activation in this species. nih.gov

This indicates a conserved role for CYP-mediated hydroxylation in the biotransformation of Deferasirox in both human and rat hepatic systems.

Analytical Methodologies for 3 Hydroxy Deferasirox Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Hydroxylated Deferasirox Derivatives

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 3-Hydroxy Deferasirox from its parent drug and other related substances. Method development typically involves optimizing various chromatographic parameters to achieve adequate resolution, peak symmetry, and sensitivity.

A common approach utilizes a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an aqueous component, such as a phosphate (B84403) buffer, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that is adjusted to ensure the proper ionization state of the analytes, thereby influencing their retention and peak shape. Validation of these HPLC methods is performed in accordance with regulatory guidelines to ensure their reliability, encompassing parameters such as linearity, accuracy, precision, selectivity, and robustness.

Table 1: Example of HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Phosphate buffer (pH adjusted)
Mobile Phase B Acetonitrile
Gradient Elution Time-programmed gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

For enhanced sensitivity and structural confirmation, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the detection of trace levels of this compound in complex biological matrices and provides definitive structural information.

In LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, typically operated in the negative ion mode for Deferasirox and its metabolites. The precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

Table 2: Illustrative LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) Specific fragments for this compound
Collision Energy Optimized for fragmentation
Dwell Time 100 ms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, confirming the position of the hydroxyl group on the phenyl ring. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to establish the complete chemical structure and connectivity of atoms.

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques are crucial for piecing together the structure by showing correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These analyses are fundamental for confirming the identity of synthesized reference standards of this compound.

Spectroscopic Techniques (UV-Vis, IR) for Qualitative and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable techniques for the qualitative and, in some cases, quantitative analysis of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Deferasirox and its hydroxylated metabolites exhibit characteristic absorption maxima in the UV region, which can be utilized for their detection and quantification, particularly in HPLC with UV detection. The position of the hydroxyl group can influence the absorption spectrum, aiding in differentiation from other isomers.

IR spectroscopy probes the vibrational modes of the molecule, offering insights into the functional groups present. Characteristic absorption bands for hydroxyl (-OH), carboxyl (-COOH), and aromatic rings can be identified in the IR spectrum of this compound, providing confirmatory evidence of its chemical structure.

Table 3: Spectroscopic Data for this compound

TechniqueObservation
UV-Vis Characteristic absorption maxima (λmax) in the UV region (e.g., ~295 nm)
IR (cm⁻¹) Broad band for -OH stretch, C=O stretch, C=C aromatic stretch

Development of Stability-Indicating Methods for Hydroxylated Deferasirox

The development of stability-indicating analytical methods is critical to ensure that the quantification of this compound is not affected by the presence of its degradation products. These methods are designed to separate the intact drug from any impurities or degradants that may form under various stress conditions.

Forced degradation studies are conducted by exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light. The resulting degradation products are then separated and identified using techniques like HPLC and LC-MS/MS. A stability-indicating method is one that can resolve the main peak of this compound from all the degradation product peaks, thus providing an accurate measure of its concentration in stability samples.

Computational Modeling and Theoretical Investigations of 3 Hydroxy Deferasirox

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to elucidate the electronic structure and predict the stability of 3-Hydroxy Deferasirox and its metal complexes. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and reactivity.

Researchers have utilized various levels of theory to perform these calculations, with the M062X/6-311G(d) and CAMB3LYP/6-31G(d,p) levels of theory being common choices for optimizing the structures of Deferasirox and its complexes. researchgate.netnih.gov To further analyze the electronic characteristics and the nature of chemical bonds, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often carried out. researchgate.netnih.gov These analyses help in understanding electron distribution, donor-acceptor interactions, and the covalent nature of the bonds between Deferasirox and metal ions. researchgate.net

Key findings from these studies indicate a high affinity of Deferasirox for iron, with the bond between the metal ion and the donor atoms of the ligand exhibiting covalent character. researchgate.net The electrostatic potential of the complexes has also been evaluated using methods like CHelpG calculations to understand the charge distribution. nih.gov Such theoretical investigations are crucial for designing new chelators with improved abilities. nih.gov

Table 1: Quantum Chemical Calculation Parameters for Deferasirox Studies

Parameter Details
Computational Method Density Functional Theory (DFT)
Levels of Theory M062X/6-311G(d), CAMB3LYP/6-31G(d,p)
Analysis Methods Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), CHelpG

| Key Findings | High affinity for iron, covalent nature of metal-ligand bonds |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. These methods provide insights into the binding affinity, orientation, and stability of the ligand-target complex.

Molecular docking studies have been conducted to explore the interaction of Deferasirox and its derivatives with various protein targets. For instance, Deferasirox has been docked into the active site of JMJD2A to evaluate its potential as a nickel-chelating inhibitor. modares.ac.ir In another study, the binding of Deferasirox to the anti-apoptotic protein Mcl-1 was investigated using blind docking approaches, which explore all potential binding cavities on the protein surface. nih.gov These studies help in identifying key interactions and guiding the design of more potent and selective inhibitors. modares.ac.ir

Molecular dynamics (MD) simulations have been used to study the structural and dynamic properties of Deferasirox within a biological environment, such as a niosome bilayer. nih.gov These simulations, often run for nanoseconds, can reveal the stability of interactions, like hydrogen bonds, between the drug and its surrounding environment. nih.gov Such studies are valuable for understanding drug delivery systems and the behavior of the drug at a molecular level. nih.gov

Table 2: Molecular Docking and Dynamics Simulation Studies of Deferasirox

Technique Target/System Key Findings
Molecular Docking JMJD2A Deferasirox and its derivatives can act as candidates for forming active-nickel complexes in the protein's active site. modares.ac.ir
Molecular Docking Mcl-1 Identified potential binding poses of Deferasirox, suggesting direct interaction and inhibition of Mcl-1. nih.gov

Prediction of Reactivity and Metabolic Sites via In Silico Methods

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolic liabilities early in the drug discovery process. nih.gov These computational tools can predict the sites of metabolism (SOMs), the resulting metabolites, and the enzymes involved, primarily from the cytochrome P450 (CYP) superfamily. nih.gov

Various computational approaches are available for predicting xenobiotic metabolism, including expert systems, data mining, quantitative structure-activity relationships (QSAR), machine learning, and quantum chemical methods. nih.gov Tools like MetaSite, which uses distance-based fingerprints and GRID molecular interaction fields, have shown success in predicting metabolic hot spots for CYP3A4 substrates. nih.gov Other approaches combine pharmacophore modeling, homology modeling, and molecular orbital calculations to pinpoint potential SOMs. nih.gov While specific studies on the in silico metabolic prediction of this compound are not extensively detailed in the provided context, the general applicability of these methods is well-established. The metabolism of Deferasirox is known to involve glucuronidation, with minor contributions from oxidative metabolism by CYP enzymes. nih.gov Computational models can be employed to predict which specific atoms in the this compound molecule are most susceptible to enzymatic attack.

Elucidation of Coordination Chemistry of this compound with Metal Ions

The primary therapeutic action of this compound is its ability to chelate metal ions, particularly iron. Computational studies have been instrumental in elucidating the coordination chemistry of Deferasirox with a variety of metal ions.

Theoretical studies have investigated the complexation of Deferasirox with several biologically relevant metal ions, including Fe2+, Fe3+, Al3+, Ga3+, Cu2+, and Zn2+. researchgate.netresearchgate.net DFT calculations have been used to determine the stoichiometry and stability constants of these metal complexes. researchgate.netmdpi.com For instance, it has been found that Deferasirox forms a 2:1 complex with Fe3+ and a 1:1 complex with Cu2+. nih.gov

These computational analyses have confirmed the high affinity and specificity of Deferasirox for iron. researchgate.net The nature of the bonding between Deferasirox and metal ions has been characterized as covalent, involving the triazolyl nitrogen and two phenolic oxygen atoms as donor groups. researchgate.netresearchgate.net Furthermore, theoretical studies have shown that Deferasirox can be a good chelator for other toxic metals like aluminum and gallium.

Table 3: Coordination Chemistry of Deferasirox with Various Metal Ions

Metal Ion Stoichiometry (Deferasirox:Metal) Key Computational Findings
Fe³⁺ 2:1 High affinity, covalent bonding. nih.gov
Fe²⁺ - High affinity, with reactivity depending on the spin state. researchgate.net
Al³⁺ 2:1 Forms stable complexes, suggesting potential for chelation.
Ga³⁺ 2:1 Forms stable complexes, though less stable than with aluminum.
Cu²⁺ 1:1 Lower affinity compared to iron. nih.gov

Solvent Effects and Conformer Analysis in Aqueous and Biological Milieus

The biological activity of a drug molecule is significantly influenced by its environment. Computational methods can simulate the effects of different solvents on the structure, stability, and properties of this compound.

The polarizable continuum model (PCM) is a widely used method to calculate solvation Gibbs energies and to account for the effects of a solvent on the properties of a molecule. researchgate.net Studies have investigated the influence of solvents like water and DMSO on the electronic nanostructures of Deferasirox-metal complexes. These calculations have shown that while solvents can influence the absorption spectra of the complexes, they may not have a significant effect on the bond lengths within the complexes. researchgate.net

Theoretical calculations have also been performed in both the gas phase and in water to predict the effect of the solvent on the affinity of Deferasirox for metal ions. researchgate.net For instance, the stability of Fe2+ complexes with Deferasirox has been shown to be greater in the gas phase than in water for certain spin states. researchgate.net Conformer analysis, which is the study of the different spatial arrangements of a molecule, is also crucial for understanding its behavior in different environments, although specific detailed studies on the conformers of this compound were not prominent in the provided search context.

Q & A

Basic: What are the pharmacodynamic properties of 3-Hydroxy Deferasirox, and how do they influence its iron chelation efficacy?

This compound is a tridentate iron chelator requiring two molecules to bind one Fe³⁺ atom. Its high selectivity for iron (10¹⁴-fold over copper/zinc) minimizes trace metal depletion. Preclinical studies in rodents and primates demonstrate efficient iron mobilization from hepatocytes and cardiomyocytes, with fecal excretion of the iron complex . Researchers should prioritize dose optimization based on liver iron concentration (LIC) and serum ferritin levels, as efficacy correlates with dose ratios relative to deferoxamine (e.g., 1 mg deferasirox ≈ 1.8 mg deferoxamine in highly iron-overloaded patients) .

Advanced: How should researchers design a randomized controlled trial (RCT) to compare this compound with other iron chelators (e.g., deferoxamine, deferiprone)?

Key considerations include:

  • Dosing Ratios : Use validated dose-equivalence ratios (e.g., deferasirox:deferoxamine = 1:1.8 for LIC reduction ).
  • Primary Endpoints : LIC (via biopsy or MRI) and serum ferritin trends over 12–24 months.
  • Subgroup Stratification : Baseline iron overload severity (LIC ≥7 mg/g dw vs. <7 mg/g dw) and transfusion frequency.
  • Safety Monitoring : Track serum creatinine (renal toxicity), auditory/visual changes (rare with deferasirox), and neutropenia (common in deferiprone) .
    Phase III trials should include blinded adjudication of endpoints and adjust for covariates like age and compliance .

Basic: What pharmacokinetic factors affect this compound dosing in pediatric vs. adult populations?

Deferasirox exhibits 20–30% lower exposure in pediatric patients, necessitating higher weight-based doses (e.g., 20–40 mg/kg/day) compared to adults. In children ≤6 years, dose adjustments are critical due to reduced bioavailability . Methodologically, population pharmacokinetic modeling with covariates (e.g., body weight, renal function) is recommended to individualize dosing .

Advanced: How can researchers reconcile contradictory efficacy data, such as the DEFEAT Mucor trial’s negative outcomes versus positive results in iron overload studies?

The DEFEAT Mucor trial found increased mortality with deferasirox in mucormycosis, likely due to iron starvation of pathogens being counteracted by deferasirox’s fungal growth promotion. To resolve such contradictions:

  • Contextual Analysis : Differentiate iron chelation’s role in chronic overload (beneficial) vs. acute infection (potentially harmful) .
  • Mechanistic Studies : Use in vitro models to assess pathogen iron uptake pathways under deferasirox exposure.
  • Meta-Analysis : Pool data across trials with standardized endpoints (e.g., survival, biomarker trends) .

Advanced: What experimental models are suitable for evaluating this compound’s potential in cancer therapy via Mcl-1 inhibition?

  • In Vitro : Use fluorescence polarization assays to measure Mcl-1 binding affinity. Molecular dynamics simulations can validate drug-protein interactions (e.g., salt bridge with Lys234 ).
  • In Vivo : Xenograft models (e.g., mesothelioma) to assess tumor growth inhibition. Pair deferasirox with standard chemotherapeutics to test synergy .
  • Biomarkers : Monitor serum iron parameters to distinguish anticancer effects from iron depletion .

Basic: What are the common adverse effects of this compound, and how should they be managed in clinical studies?

  • Renal Toxicity : Mild creatinine elevation (15–30% of patients). Monitor eGFR monthly; reduce dose if >33% increase .
  • Gastrointestinal Effects : Nausea/diarrhea (20–35%). Recommend split dosing or administration with food.
  • Rash : Occurs in 10–15%; consider antihistamines or temporary discontinuation .

Advanced: How can network meta-analysis (NMA) resolve uncertainties in comparative efficacy between deferasirox, deferiprone, and deferoxamine?

  • Data Synthesis : Include RCTs with consistent LIC/ferritin endpoints. Use SUCRA (Surface Under Cumulative Ranking Curve) to rank treatments .
  • Heterogeneity Adjustment : Apply random-effects models if I² >50%. Stratify by iron overload severity and dosing regimens .
  • Sensitivity Analysis : Exclude studies with high dropout rates or imbalanced baseline characteristics .

Basic: What are the validated dosing protocols for this compound in transfusion-dependent thalassemia?

  • Initial Dose : 20 mg/kg/day for LIC 3–7 mg/g dw; 30 mg/kg/day for LIC >7 mg/g dw.
  • Adjustment : Titrate every 3–6 months based on ferritin trends (target reduction: 300–500 µg/mL annually) .
  • Compliance Aids : Granule formulations improve palatability (ObsRO score 10.9 vs. 9.0 for dispersible tablets) .

Advanced: What statistical methods are recommended for analyzing non-linear trends in serum ferritin during long-term deferasirox therapy?

  • Mixed-Effects Models : Account for repeated measures and inter-patient variability.
  • Piecewise Regression : Identify inflection points (e.g., dose adjustments or transfusion changes) .
  • Time-to-Event Analysis : For evaluating thresholds (e.g., ferritin <1000 µg/mL) .

Advanced: How can researchers optimize deferasirox formulations to enhance compliance in pediatric trials?

  • Palatability Testing : Use validated scales (e.g., ObsRO) to compare granule vs. tablet formulations .
  • Pharmacokinetic Bridging : Ensure bioequivalence between formulations using AUC₀–₂₄ and Cmax .
  • Adherence Monitoring : Leverage electronic pill bottles or plasma trough levels to quantify compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.